4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring substituted with various halogenated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the condensation of 5-bromo-2-fluorobenzaldehyde with 2,4-dichlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the phenyl rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of 4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 5-(2,4-dichlorophenyl)-4-{[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
Uniqueness
4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of halogenated phenyl groups and the triazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its uniqueness lies in its potential to interact with multiple molecular targets, offering versatility in research and development .
Properties
Molecular Formula |
C15H8BrCl2FN4S |
---|---|
Molecular Weight |
446.1 g/mol |
IUPAC Name |
4-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H8BrCl2FN4S/c16-9-1-4-13(19)8(5-9)7-20-23-14(21-22-15(23)24)11-3-2-10(17)6-12(11)18/h1-7H,(H,22,24)/b20-7+ |
InChI Key |
JSDFGTCPPGRDHW-IFRROFPPSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)F |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)F |
Origin of Product |
United States |
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